Nicardipin-d3-Hydrochlorid

Übersicht

Beschreibung

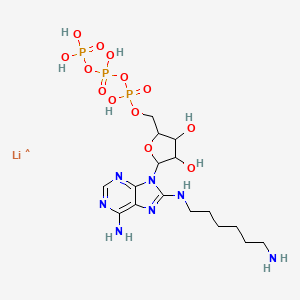

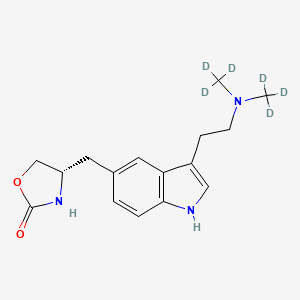

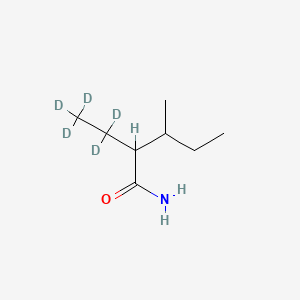

Nicardipine-d3 Hydrochloride is a deuterated form of Nicardipine Hydrochloride, a potent calcium channel blocker. It is primarily used in the treatment of hypertension and chronic stable angina. The deuterium substitution in Nicardipine-d3 Hydrochloride enhances its metabolic stability, making it a valuable compound for pharmacokinetic studies and drug development.

Wissenschaftliche Forschungsanwendungen

Nicardipine-d3 Hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of Nicardipine.

Biology: In biological studies, it helps in understanding the pharmacokinetics and pharmacodynamics of Nicardipine.

Medicine: It is used in clinical research to develop new formulations and improve the efficacy of Nicardipine-based treatments.

Industry: The compound is valuable in the pharmaceutical industry for quality control and regulatory compliance.

Biochemische Analyse

Biochemical Properties

Nicardipine-d3 Hydrochloride inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This could possibly be achieved by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum .

Cellular Effects

Nicardipine-d3 Hydrochloride has several favorable renal effects with a concomitant hypotensive action in hypertensive type II diabetics with mild-to-moderate nephropathy . It also has been shown to be effective in the treatment of chronic stable exercise-induced angina pectoris and possibly in angina at rest due to coronary artery spasm .

Molecular Mechanism

Nicardipine-d3 Hydrochloride, a dihydropyridine calcium-channel blocker, is used alone or with an angiotensin-converting enzyme inhibitor, to treat hypertension, chronic stable angina pectoris, and Prinzmetal’s variant angina . It inhibits the influx of extra cellular calcium across the myocardial and vascular smooth muscle cell membranes .

Temporal Effects in Laboratory Settings

Nicardipine-d3 Hydrochloride is metabolized extensively by the liver . It is rapidly eliminated from plasma . The nicardipine concentration rose more slowly and took 24–48 hours to reach steady state .

Dosage Effects in Animal Models

Nicardipine-d3 Hydrochloride has been shown to be effective in inducing deliberate hypotension (mean arterial pressure [MAP] 55–60mm Hg), and consequently limiting blood loss during specified surgical procedures in which surgical haemostasis may be difficult to achieve .

Metabolic Pathways

Nicardipine-d3 Hydrochloride metabolism occurs mainly in the liver, primarily by cytochrome P450 (CYP)2C8, CYP2D6 and CYP3A4 enzyme isoforms .

Transport and Distribution

Nicardipine-d3 Hydrochloride is highly bound to plasma proteins (>95%) over a wide range of concentrations . It is rapidly and extensively metabolized and rapidly eliminated from plasma .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Nicardipine-d3 Hydrochloride involves the incorporation of deuterium atoms into the Nicardipine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium.

Industrial Production Methods: Industrial production of Nicardipine-d3 Hydrochloride follows similar principles as its non-deuterated counterpart. The process involves multiple steps, including the preparation of intermediates, deuterium incorporation, and final purification. High-performance liquid chromatography (HPLC) is commonly used to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Nicardipine-d3 Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized metabolites.

Reduction: Reduction reactions can modify the nitro groups present in the molecule.

Substitution: Substitution reactions can occur at specific positions on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while reduction can yield amine derivatives.

Wirkmechanismus

Nicardipine-d3 Hydrochloride exerts its effects by inhibiting the transmembrane influx of calcium ions into cardiac and smooth muscle cells. This inhibition leads to the relaxation of vascular smooth muscle, resulting in vasodilation and reduced blood pressure. The molecular targets include voltage-sensitive calcium channels, which are crucial for the contractile processes of the heart and blood vessels .

Vergleich Mit ähnlichen Verbindungen

Amlodipine: Another calcium channel blocker used for hypertension and angina.

Nifedipine: Similar in function but with different pharmacokinetic properties.

Verapamil: A calcium channel blocker with additional effects on cardiac conduction.

Uniqueness: Nicardipine-d3 Hydrochloride is unique due to its deuterium substitution, which enhances its metabolic stability and makes it a valuable tool for pharmacokinetic studies. This property distinguishes it from other calcium channel blockers, providing a more stable and reliable compound for research and development .

Eigenschaften

IUPAC Name |

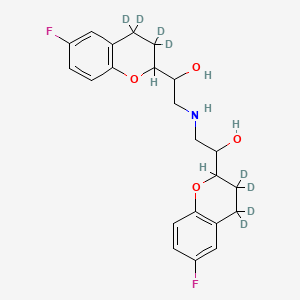

5-O-[2-[benzyl(trideuteriomethyl)amino]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O6.ClH/c1-17-22(25(30)34-4)24(20-11-8-12-21(15-20)29(32)33)23(18(2)27-17)26(31)35-14-13-28(3)16-19-9-6-5-7-10-19;/h5-12,15,24,27H,13-14,16H2,1-4H3;1H/i3D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIKVCUNQWYTVTO-FJCVKDQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C)CC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[3-(2-aminoethyl)-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one](/img/structure/B563128.png)

![1,7-Diazabicyclo[4.1.0]heptane-6-carboxamide,N-methyl-(9CI)](/img/new.no-structure.jpg)